molecular formula C15H12Cl2N2O B5548291 N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide

N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide

Cat. No. B5548291
M. Wt: 307.2 g/mol
InChI Key: XOYUPCSHFWEWLL-GIJQJNRQSA-N
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Description

Synthesis Analysis
N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide is synthesized through condensation reactions involving 4-methylbenzohydrazide and different benzaldehydes, including 2,4-dichlorobenzaldehyde. This process is characterized by physicochemical methods and single crystal X-ray diffraction, highlighting the compound's complex formation and crystalline structure (Lei et al., 2013).

Molecular Structure Analysis
The molecular structure of N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide reveals a crystalline form in specific space groups, indicating intricate molecular arrangements. These structures are stabilized by hydrogen bonds and π…π stacking interactions, providing insights into the compound's solid-state chemistry and potential intermolecular interactions (Yang, 2011).

Scientific Research Applications

Synthesis and Characterization

N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide and its derivatives have been synthesized and characterized through various methods. The synthesis involves the reaction of 4-methylbenzohydrazide with different benzaldehydes. Various techniques, including physicochemical methods, single crystal X-ray diffraction, and NMR spectra, are used for characterization. The synthesis process and the physical properties of these compounds have been extensively studied (Lei et al., 2013).

Crystal Structures

The crystal structures of these compounds are diverse, with some crystallizing in the orthorhombic space group and others in the monoclinic space group. The unit cell dimensions and space groups vary across different compounds, reflecting the structural diversity within this class of chemicals. The stabilization of these structures often involves intermolecular hydrogen bonds and π…π stacking interactions, indicative of their potential for forming stable crystal lattices (Lei et al., 2013).

Applications in Biological and Chemical Research

Antibacterial Activity

N'-(2,4-dichlorobenzylidene)-3-methylbenzohydrazide and related compounds have shown promise in antibacterial applications. They exhibit activity against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Klebsielle pneumoniae. The efficacy of these compounds is often attributed to the presence of specific substituent groups, which can significantly influence their antibacterial properties (Lei et al., 2015).

Interaction with Biological Molecules

The interaction of these compounds with biological molecules like DNA has been a subject of interest. For instance, their binding propensity towards DNA via intercalation mode of interaction has been studied. This interaction is significant as it can influence the biological activities of these compounds, including their potential use in drug design and as therapeutic agents (Sirajuddin et al., 2013).

Enzyme Inhibition

These compounds have also been evaluated for their inhibitory effects on enzymes like lipase and α-glucosidase. The enzyme inhibition studies are crucial for understanding the potential therapeutic applications of these compounds in treating conditions like diabetes and obesity (Bekircan et al., 2015).

properties

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c1-10-3-2-4-11(7-10)15(20)19-18-9-12-5-6-13(16)8-14(12)17/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYUPCSHFWEWLL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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